molecular formula C22H18O8 B1353238 Dehydropodophyllotoxin CAS No. 42123-27-3

Dehydropodophyllotoxin

Cat. No. B1353238
CAS RN: 42123-27-3
M. Wt: 410.4 g/mol
InChI Key: HSSDVCMYTACNSM-UHFFFAOYSA-N
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Description

Dehydropodophyllotoxin is a natural product found in various plant species, including Juniperus sabina and Dysosma versipellis. It belongs to the class of aryltetralin lignans and possesses a characteristic four-ring system with a free-rotating tri-substituted benzene ring. This compound exhibits strong bioactivities, including antiviral, antitumor, and anti-inflammatory effects .


Synthesis Analysis

Dehydropodophyllotoxin can be isolated from natural sources or synthesized. Its structure was first elucidated in 1930 after being isolated from Podophyllum peltatum. Various derivatives and semi-synthetic compounds, such as etoposide and teniposide, have been developed for clinical use .


Molecular Structure Analysis

The molecular formula of dehydropodophyllotoxin is C22H18O8. It features a complex arrangement of fused rings, including a benzofuran and a benzodioxolone moiety. The compound’s chemical structure is characterized by a hydroxyl group and three methoxy groups on the phenyl ring .


Chemical Reactions Analysis

Dehydropodophyllotoxin undergoes various chemical reactions, including modifications and derivatizations. These reactions lead to the synthesis of related compounds with optimized antitumor activity. Notably, etoposide, a derivative of podophyllotoxin, has been successfully used in clinics .

Scientific Research Applications

Endophytic Fungi and Podophyllotoxin Production A notable area of application involves the investigation into endophytic fungi that produce podophyllotoxin as a secondary metabolite. Research highlights the medicinal properties of podophyllotoxin, emphasizing its importance in discovering new drug molecules. Isolating specific endophytic fungal strains and extracting their metabolites using standard methods has been a focus. Further research aims to discover more podophyllotoxin-producing endophytes and employ industrial fermentation technology for mass production, aiming to conserve medicinal plant resources associated with these valuable endophytes (Biswas et al., 2020).

Anticancer Compounds from Plant-derived Endophytic Fungi Another significant application is the exploration of anticancer compounds from plant-derived endophytic fungi. These microorganisms are recognized as a reservoir of diverse bioactive compounds, including anticancer agents like paclitaxel, camptothecin, vinblastine, vincristine, podophyllotoxin, and their derivatives. These compounds are utilized clinically for various cancer treatments, highlighting the potential of endophytic fungi as a source for anticancer drug development. Increasing the yield of specific compounds through genetic engineering and biotechnologies could make endophytic fungi a prolific source of anticancer drugs, potentially enhancing treatment availability and cost-effectiveness (Hridoy et al., 2022).

Future Directions

Research on dehydropodophyllotoxin continues to explore its potential therapeutic applications. Investigating its derivatives and optimizing their antitumor activity remains an active area of interest. Additionally, exploring its antiviral properties, especially in the context of recent viral infections, warrants further investigation .

properties

IUPAC Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSDVCMYTACNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradehydropodophyllotoxin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
Y Qian Liu, L Yang, X Tian - Current Bioactive Compounds, 2007 - ingentaconnect.com
… Recently dehydropodophyllotoxin has been obtained with improved yields by applying a novel enzymatic dehydrogenation of podophyllotoxone and its stereoisomer in presence of …
Number of citations: 205 www.ingentaconnect.com
GN Walker - Journal of the American Chemical Society, 1956 - ACS Publications
In view of the fact that podophyllotoxin and picropodophyllin have been converted to III by methods2 which exclude the reasonable possibility of alterations in the carbon ring skeleton, …
Number of citations: 5 pubs.acs.org
WJ Gensler, F Johnson, ADB Sloan - Journal of the American …, 1960 - ACS Publications
… The identity of dehydropodophyllotoxin isolated from … completes a total synthesis of dehydropodophyllotoxin. The identity of … dehydropodophyllotoxin in 4 X 10 _6 M alcohol solution …
Number of citations: 296 pubs.acs.org
TF Imbert - Biochimie, 1998 - Elsevier
This review deals with the historical discovery of particularly important lignan derivatives used in cancer chemotherapy. From isolation of the naturally occurring podophyllotoxin, an …
Number of citations: 468 www.sciencedirect.com
DE Jackson, PM Dewick - Phytochemistry, 1984 - Elsevier
Roots of Podophyllum hexandrum and P. peltatum contain the same range of ten aryltetralin lignans: podophyllotoxin, 4′-demethylpodophyllotoxin, α-peltatin, β-peltatin, …
Number of citations: 209 www.sciencedirect.com
M Fragoso‐Serrano… - Phytochemical …, 2020 - Wiley Online Library
… This novel arylnaphthalene was identical in all its physical and spectroscopic data to 4′-O-demethyl-dehydropodophyllotoxin (11) previously described in the literature for a derivative …
AJ Broomhead, PM Dewick - Phytochemistry, 1990 - Elsevier
Roots/rhizome of Podophyllum versipelle contain eight aryltetralin lignans: podophyllotoxin, desoxypodophyllotoxin, β-peltatin, podophyllotoxone, and the four corresponding 4′-…
Number of citations: 111 www.sciencedirect.com
X Yu, Z Che, H Xu - Chemistry–A European Journal, 2017 - Wiley Online Library
Podophyllotoxin and its related aryltetralin cyclolignans belong to a family of important products that exhibit various biological properties (eg, cytotoxic, insecticidal, antifungal, antiviral, …
WJ Gensler, CM Samour, SY Wang… - Journal of the American …, 1960 - ACS Publications
… Independentattempts in other laboratories19-21 to exploit keto acid III furnished useful and significant products, for example, cycloketo acid Xa, and dehydropodophyllotoxin (II). …
Number of citations: 63 pubs.acs.org
IV Magedov, L Frolova, M Manpadi… - Journal of medicinal …, 2011 - ACS Publications
Structural simplification of an antimitotic natural product podophyllotoxin with mimetic heterocyclic scaffolds constructed using multicomponent reactions led to the identification of …
Number of citations: 62 pubs.acs.org

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